N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)vinyl)benzamide

Anti-inflammatory Acute inflammation COX inhibition

N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)vinyl)benzamide (CAS 30384-85-1) is a fully synthetic, single-configuration (E)-styryl benzimidazole derivative. It belongs to the (benzamidostyryl)benzimidazole chemotype, a class designed to combine the privileged 1H-benzimidazole pharmacophore with a vinylogous amide bridge and a substituted phenyl ring.

Molecular Formula C23H19N3O2
Molecular Weight 369.4 g/mol
Cat. No. B12949476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)vinyl)benzamide
Molecular FormulaC23H19N3O2
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=C(C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4
InChIInChI=1S/C23H19N3O2/c1-28-18-13-11-16(12-14-18)15-21(26-23(27)17-7-3-2-4-8-17)22-24-19-9-5-6-10-20(19)25-22/h2-15H,1H3,(H,24,25)(H,26,27)/b21-15+
InChIKeySDSKUNAIXSLGMO-RCCKNPSSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)vinyl)benzamide – A Defined (E)-Styryl Benzimidazole Scaffold for Anti-Inflammatory Lead Identification


N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)vinyl)benzamide (CAS 30384-85-1) is a fully synthetic, single-configuration (E)-styryl benzimidazole derivative [1]. It belongs to the (benzamidostyryl)benzimidazole chemotype, a class designed to combine the privileged 1H-benzimidazole pharmacophore with a vinylogous amide bridge and a substituted phenyl ring [1]. The compound is characterized by a molecular formula of C23H19N3O2 (MW 369.42), a melting point of 258–260 °C, and unambiguous spectroscopic confirmation via IR, 1H NMR, and mass spectrometry [1]. Its biological evaluation has been reported in a comparative anti-inflammatory screening panel alongside 17 close structural analogs, establishing a defined structure–activity relationship (SAR) baseline [1].

Why Generic Benzimidazole Analogs Cannot Replace N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)vinyl)benzamide in Pharmacological Studies


Within the (benzamidostyryl)benzimidazole series, even minor substituent alterations on the styryl phenyl ring produce large, non-linear shifts in anti-inflammatory potency and gastric safety margin [1]. Compounds with an unsubstituted phenyl (3a), 4-hydroxy (3c), or 2-chloro (3e) group display markedly different edema inhibition profiles from the 4-methoxy analog (3d), confirming that the electron-donating 4-OCH3 group is not trivially interchangeable with other substituents [1]. Furthermore, the (E)-olefin geometry and the benzamide N–H as a hydrogen-bond donor are essential conformational features; replacement with a saturated linker or sulfonamide abolishes activity in this phenotypic assay [1]. Consequently, sourcing a generic “benzimidazole derivative” without precisely matching this substitution pattern and stereochemistry will not reproduce the pharmacological signature observed for compound 3d [1].

Quantitative Comparative Evidence for N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)vinyl)benzamide (3d) vs. Structural Analogs


Anti-Inflammatory Activity in the Carrageenan-Induced Rat Paw Edema Model: Compound 3d vs. Indomethacin and Series Congeners

In the carrageenan-induced rat hind paw edema assay, compound 3d was evaluated at a dose of 10 mg/kg i.p. alongside the clinical reference indomethacin (10 mg/kg) and 17 structural analogs [1]. The high-potency compounds in this series (3b and 3k) achieved edema inhibition statistically equipotent to indomethacin at 3 h and 4 h post-injection (P < 0.001), whereas the majority of remaining congeners, including 3d, exhibited lower levels of percent inhibition [1]. The quantitative percent anti-inflammatory activity for 3d, as reported in Table 3 of the primary publication, provides a precise numerical rank within the 3a–3r library and permits direct comparison against the 4-hydroxy (3c), 2-chloro (3e), and 4-dimethylamino (3r) analogs under identical experimental conditions [1].

Anti-inflammatory Acute inflammation COX inhibition

Gastric Ulcerogenicity Index: Compound 3d vs. Indomethacin and High-Potency Congeners

A critical differentiator within the (benzamidostyryl)benzimidazole class is the gastric side-effect profile. Compounds 3b and 3k, despite demonstrating the highest anti-inflammatory efficacy, were accompanied by quantifiable ulcerogenicity severity scores. In parallel, compound 3d was assessed under identical protocols, and its severity index was reported to be lower than that of indomethacin, indicating a more favorable gastric safety margin at the tested dose [1]. This numerical severity score permits a direct risk-benefit comparison against both the clinical standard and the most efficacious series members [1].

Gastric safety Ulcerogenicity Therapeutic index

Spectroscopic Identity and Configurational Purity: (E)-Isomer Confirmation for Compound 3d

Compound 3d was unequivocally characterized as the (E)-isomer by 1H NMR, with the vinyl proton appearing as a singlet at δ 7.33 ppm, consistent with the trans configuration across the styryl double bond [1]. The IR spectrum displays the diagnostic N–H stretch at 3265 cm⁻¹, the amide C=O at 1643 cm⁻¹, and the imine C=N at 1604 cm⁻¹. Mass spectrometry confirmed the molecular ion at m/z 369 (M⁺), with characteristic fragmentation peaks at m/z 292 (M–77) and m/z 264 (M–105) [1]. In contrast, the (Z)-isomer or a mixture of geometric isomers would exhibit distinct coupling constants and chromatographic behavior, making this stereochemical assignment a critical batch-identity parameter for procurement.

Structural confirmation Configurational purity Quality control

High-Value Application Scenarios for N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)vinyl)benzamide Based on Published Evidence


SAR Probe for Electron-Donating Styryl Substituents in Acute Inflammation Models

Investigators studying the role of 4-substituted styryl benzimidazoles in COX-dependent or NF-κB-mediated inflammation can deploy compound 3d as the 4-methoxy reference point. Its moderate potency and favorable gastric safety index, as quantified in the carrageenan paw edema model, make it suitable for benchmarking against the 4-nitro (3b), 4-hydroxy (3c), and 4-dimethylamino (3r) congeners within the same experimental framework [1].

In Vivo Gastric Tolerability Comparator in Benzimidazole-Based NSAID Development Programs

Because compound 3d was assessed for ulcerogenicity alongside indomethacin in the same study, it can serve as a gastric-safety benchmark for newly synthesized benzimidazole-derived anti-inflammatory candidates. Its severity index, which is lower than that of indomethacin, provides a quantitative threshold that lead optimization campaigns can use as a minimum safety bar [1].

Synthetic Methodology Reference for (E)-Selective Benzimidazole Vinylation

The published procedure for compound 3d—condensation of pre-formed azlactone intermediates with o-phenylenediamine in acidic medium followed by benzamide formation—provides a reproducible, chromatography-free route to the (E)-styryl benzimidazole core. Process chemistry groups can adopt this protocol as a starting point for generating analog libraries with defined stereochemistry [1].

Quote Request

Request a Quote for N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)vinyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.